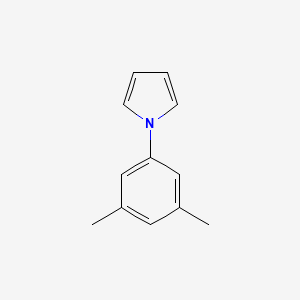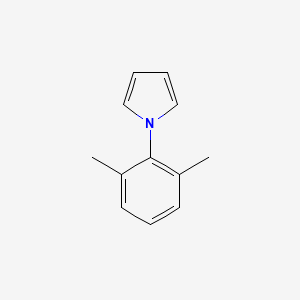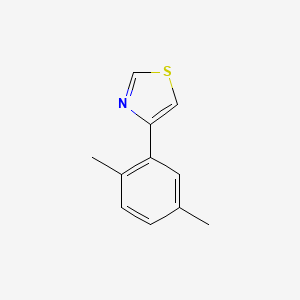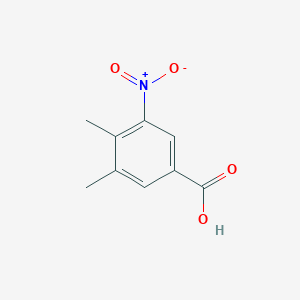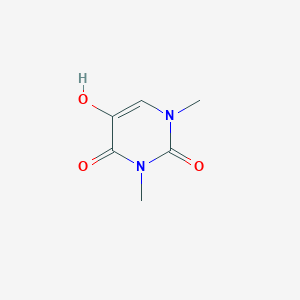
1,3-Dimethyl-5-hydroxyuracil
概要
説明
1,3-Dimethyl-5-hydroxyuracil is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound has been investigated in various studies. For instance, one study explored the alkylation of 6-methyluracil, 5-fluorouracil, uracil-5-ammonium sulfate, 5-hydroxyuracil, 5-hydroxy-6-methyluracil, 3,6-dimethyl-5-hydroxyuracil, and 1,3,6-trimethyl-5-hydroxyuracil with ethylene chlorohydrin in a water-alcohol medium in the presence of KOH .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, one study demonstrated the concept of metal-mediated base-pair switching to induce inter- and intramolecular DNA strand displacement in a metal-responsive manner using the 5-hydroxyuracil (UOH) nucleobase .科学的研究の応用
Synthesis of Heterocycles
1,3-Dimethyl-5-hydroxyuracil has been utilized in the synthesis of various heterocycles. For instance, it undergoes regioselective heterocyclization to form fused tricyclic heterocycles when treated with bromine and other chemicals. This property is significant for developing novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Majumdar et al., 2002).
Antioxidant Properties
The antioxidant properties of this compound derivatives have been studied. These compounds exhibit medium reactivity as inhibitors, indicating their potential in protecting against oxidative stress. This characteristic is particularly relevant in the field of medicinal chemistry, where antioxidants play a crucial role in combating diseases caused by oxidative damage (Grabovskii et al., 2018).
Photochemistry of Nucleic Acids
This compound has been studied in the context of nucleic acid photochemistry. Research in this area has focused on the products and mechanisms of ultraviolet irradiation of this compound, which is crucial for understanding DNA damage and repair mechanisms, with implications in fields like genetics and cancer research (Wang, 1958).
Novel Multicomponent Synthesis
This compound is also used in novel multicomponent synthesis processes. For example, it has been involved in the efficient synthesis of pyridine-pyrimidines and their derivatives, showcasing its versatility in organic synthesis and the development of novel chemical entities (Rahmani et al., 2018).
Fluorination Studies
This compound has been used in fluorination studies, reacting with various agents to form fluorinated derivatives. These studies are relevant in medicinal chemistry as fluorinated compounds often exhibit unique biological activities (Stavber & Zupan, 1990).
Oxidative Transformation Studies
The compound has been subject to oxidative transformation studies, providing insights into the chemical behavior of uracil derivatives under oxidative conditions. This research is pertinent in understanding the chemical stability and reactivity of uracil derivatives, which are fundamental components of nucleic acids (Matsuura et al., 1992).
Sorption Properties
The sorption properties of derivatives of this compound have been studied, providing valuable information on the interaction of these compounds with other substances. This research is significant for applications in chromatography and separation sciences (Ivanov et al., 2005).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1,3-Dimethyl-5-hydroxyuracil . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, and avoid letting the chemical enter drains .
作用機序
Target of Action
1,3-Dimethyl-5-hydroxyuracil, also known as 5-Hydroxyuracil (5-OHU), is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary targets of 5-OHU are the DNA molecules, specifically the cytosine bases .
Mode of Action
The mode of action of this compound involves its interaction with DNA molecules. It is generated by the action of hydroxyl radical and one-electron oxidants . This modified base exhibits a low ionization potential and is highly susceptible to further degradation upon exposure to various oxidants .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA damage and repair. The compound is a major oxidized nucleobase that can be generated by the action of hydroxyl radical and one-electron oxidants
Result of Action
The result of the action of this compound is primarily DNA damage. It is considered a biomarker of DNA damage and has been studied in relation to various toxicological effects . According to studies, 5-OHU can damage nerve cells’ DNA and may have a role in the emergence of neurodegenerative illnesses including Parkinson’s and Alzheimer’s .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer The stability and efficacy of the compound can also be affected by the pH and temperature of its environment
生化学分析
Biochemical Properties
It is known that 5-hydroxyuracil, a related compound, can form both a hydrogen-bonded base pair and a metal-mediated base pair . This suggests that 1,3-Dimethyl-5-hydroxyuracil may also interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
A study has shown that a derivative of 5-hydroxyuracil, 4-Amino-1,3-dimethyl-5-non-anoylaminouracil, has a pronounced effect on the in vitro stimulation of the 2-deoxyglucose transport into hepatic rat cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that 5-hydroxyuracil is considered a biomarker of DNA damage and has been linked to various toxicological effects, including cancer and neurodegeneration . This suggests that this compound may also have long-term effects on cellular function.
Metabolic Pathways
It is known that 5-hydroxyuracil can be involved in glycolysis, an essential metabolic pathway where glucose is converted to pyruvate . This suggests that this compound may also be involved in similar metabolic pathways.
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that this compound may also have specific subcellular localizations that affect its activity or function.
特性
IUPAC Name |
5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQZUMPJSCOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313067 | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20406-86-4 | |
| Record name | NSC266141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B3025504.png)
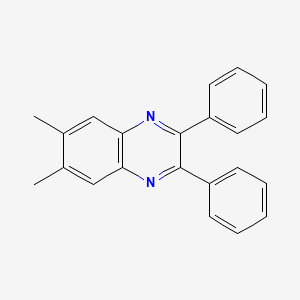
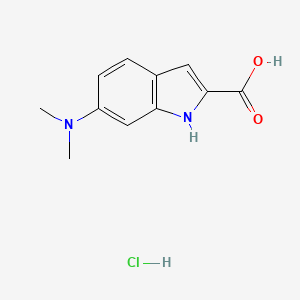
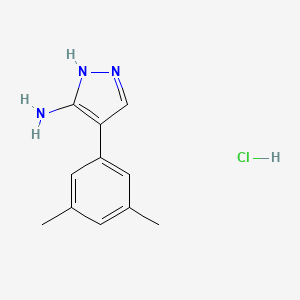
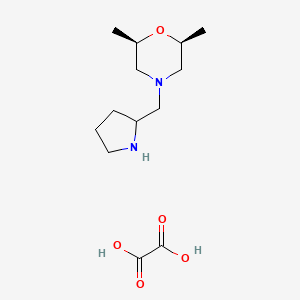

![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)

